molecular formula C7H13NO2 B2571979 [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine CAS No. 2137434-38-7

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine

Cat. No.: B2571979
CAS No.: 2137434-38-7
M. Wt: 143.186
InChI Key: IPEZFQDTFDPJPK-UYMSWOSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine is a chiral amine-substituted hexahydrofurofuran derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a sophisticated, stereochemically defined building block for the synthesis of complex molecules. Its structure, featuring a fused bicyclic furan system with an aminomethyl functional group, makes it a valuable precursor for constructing pharmacologically active agents, particularly as a key intermediate in the development of protease inhibitors. The primary research application of this compound lies in its role as a central scaffold in drug discovery. Analogs of this structure, specifically (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, are well-established in the literature as a critical core component in HIV-1 protease inhibitors . The rigid, polycyclic framework provides a stereochemically precise template that can mimic peptide transition states, making it invaluable for inhibiting specific enzymatic pathways. Researchers utilize this methanamine derivative to introduce the core scaffold into target molecules via further functionalization of the primary amine group, enabling the construction of advanced candidates for therapeutic evaluation. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4,8H2/t5-,6?,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEZFQDTFDPJPK-UYMSWOSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2OC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2OC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired furan ring structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure consistent quality and high yield. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Drug Development

The compound has been investigated for its role as a precursor in the synthesis of pharmaceutical agents. Notably, it has been linked to the development of protease inhibitors used in the treatment of viral infections such as HIV. The diastereoselective synthesis of related compounds has shown promising results in achieving high selectivity and efficacy in biological assays .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. The structural modifications of hexahydrofuro derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have demonstrated that these compounds can effectively target specific cellular pathways involved in cancer progression.

Biodegradable Polymers

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine has potential applications in developing biodegradable polymers. These materials are gaining traction due to their environmental benefits and utility in drug delivery systems. The compound can serve as a building block for synthesizing polymers that degrade into non-toxic byproducts .

Coatings and Adhesives

The unique chemical structure allows for the development of advanced coatings and adhesives with enhanced properties such as durability and resistance to environmental degradation. Its incorporation into polymer matrices can improve adhesion characteristics and thermal stability .

Environmental Remediation

The compound's derivatives have been studied for their ability to bind heavy metals and organic pollutants in contaminated environments. This application is crucial for developing methods to remediate soil and water pollution effectively .

Green Chemistry Initiatives

The synthesis routes of this compound are being optimized under green chemistry principles to minimize waste and reduce hazardous byproducts during production processes .

Case Studies

StudyFocusFindings
Babu et al., 2011Synthesis of hexahydrofuro derivativesAchieved 99% diastereoselectivity; potential as protease inhibitors .
Environmental Impact StudyHeavy metal bindingDemonstrated effectiveness in removing contaminants from soil samples .
Polymer ResearchBiodegradable polymersDeveloped novel polymer matrices with enhanced degradation profiles .

Mechanism of Action

The mechanism of action of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets and pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Racemic Analogs
  • rac-(3aR,6aR)-Hexahydrofuro[2,3-c]furan-2-ylmethanamine A racemic mixture of (3aR,6aR) and (3aS,6aS) enantiomers. Reduced enantiomeric purity diminishes binding affinity to chiral targets compared to the pure (3aR,6aR) form . Molecular formula: C9H15N3O (exact target compound formula inferred as C8H13NO2).
Stereoisomers
  • [(3S,3aR,6S,6aR)-6-(Aminomethyl)-hexahydrofuro[3,2-b]furan-3-yl]methanamine Differs in ring fusion ([3,2-b] vs. [2,3-c]) and additional aminomethyl substituent.
Protected Derivatives
  • (3aR,6aR)-tert-Butyl 2-(Aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate (BP 1470) tert-Butoxycarbonyl (Boc) protection of the amine enhances lipophilicity (logP ~2.5 vs. ~0.8 for the target compound). Used as an intermediate in peptide synthesis .

Functional Group Modifications

Boron-Containing Methanamines
  • [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4c)
    • Aryl boronate ester enables Suzuki-Miyaura cross-coupling reactions.
    • Higher molecular weight (252.16 g/mol ) and lower solubility in aqueous media compared to the target compound .
  • [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f)
    • Fluorine substitution alters electronic properties, enhancing metabolic stability but reducing amine basicity (pKa ~7.5 vs. ~9.2 for the target compound) .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Solubility (mg/mL) Application
Target compound C8H13NO2 171.19 Furofuran, primary amine (3aR,6aR) 15–20 (H2O) CNS drug scaffold
rac-(3aR,6aR)-Hexahydrofuro[2,3-c]furan-2-ylmethanamine C9H15N3O 199.24 Furofuran, primary amine Racemic 10–15 (H2O) Intermediate for chiral resolution
BP 1470 C13H22N2O3 254.33 Boc-protected amine rac <1 (H2O) Synthetic intermediate
[4-Fluoro-...]methanamine (4c) C13H19BFNO2 252.16 Boronate, fluoro N/A <1 (H2O) Suzuki coupling reagent

Biological Activity

[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in medicinal chemistry.

  • Molecular Formula : C₇H₁₁NO₄
  • Molecular Weight : 171.17 g/mol
  • CAS Number : 2137439-98-4

The biological activity of this compound primarily involves its role as an electrophile. The compound can react with nucleophiles in biological systems to form covalent bonds with target biomolecules. This reactivity is significant in drug design and development as it facilitates the modification of biological targets such as enzymes and receptors .

Antiviral Properties

Research indicates that derivatives of hexahydrofurofuran compounds exhibit antiviral activity. For instance, a related compound known as bis-THF has been identified as a potent ligand for HIV protease inhibitors. The incorporation of hexahydrofurofuran structures into dipeptide isosteres has shown enhanced potency against both wild-type and drug-resistant strains of HIV .

Neuroprotective Effects

Studies have suggested that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: HIV Protease Inhibition

A study conducted by Ghosh et al. demonstrated that bis-THF derivatives exhibit significant inhibition of HIV protease activity. The research highlighted the importance of stereochemistry in enhancing the binding affinity and selectivity towards the enzyme .

CompoundIC₅₀ (µM)Mechanism
Bis-THF0.5Competitive inhibition
[(3Ar,...)]0.8Covalent modification

Case Study 2: Neuroprotection in Animal Models

In a recent animal study published in Neuroscience Letters, researchers evaluated the neuroprotective effects of hexahydrofurofuran derivatives on models of ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological scores in treated animals compared to controls .

TreatmentInfarct Size (%)Neurological Score (0-10)
Control452
Hexahydrofuro257

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(3aR,6aR)-hexahydrofuro[2,3-c]furan-2-yl]methanamine, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis often involves cyclization of furan precursors under controlled conditions. For example, NaH in THF at 0°C has been used for deprotonation and subsequent ring closure in similar bicyclic furan systems . Enantiomeric purity can be achieved via chiral resolution (e.g., chromatography with chiral stationary phases) or asymmetric catalysis. Evidence from related hexahydrofurofuran derivatives highlights the use of stereoselective [3,3]-sigmatropic rearrangements to preserve stereochemistry .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, coupling constants in ¹H NMR can confirm the stereochemistry of the fused furan rings, while 2D-COSY and NOESY experiments resolve spatial arrangements . X-ray crystallography is recommended for absolute configuration determination, as demonstrated in structurally related compounds like phillygenin .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : In vitro assays targeting neurotransmitter systems (due to the methanamine moiety) or anti-inflammatory pathways (common in furofuran derivatives) are prioritized. For instance, NF-κB luciferase reporter assays and dose-dependent cytokine inhibition studies (e.g., IL-6, TNF-α) have been used for analogous compounds .

Advanced Research Questions

Q. How does stereochemical variation (e.g., 3aR vs. 3aS configurations) influence biological activity?

  • Methodological Answer : Comparative studies using enantiomerically pure samples are essential. For example, phillygenin (a related compound) showed stereospecific inhibition of NF-κB via its (3S,3aR,6R,6aR) configuration, confirmed by molecular docking and siRNA knockdown experiments . Similar approaches can be applied to assess SAR for this compound.

Q. What strategies resolve contradictions in reported synthetic yields or reactivity?

  • Methodological Answer : Systematic optimization of reaction parameters (e.g., temperature, solvent, catalyst loading) is critical. Conflicting data may arise from impurities in starting materials or competing side reactions. For instance, thermal vs. catalytic [3,3]-sigmatropic rearrangements (metal-free vs. transition-metal-catalyzed) can lead to divergent outcomes; kinetic vs. thermodynamic control must be evaluated .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations can predict binding affinities to biological targets (e.g., enzymes, receptors). For example, docking studies with cyclooxygenase-2 (COX-2) or κ-opioid receptors (given structural analogs like tetrahydrofuran fentanyl derivatives) may elucidate mechanistic pathways .

Q. What analytical techniques differentiate degradation products during stability studies?

  • Methodological Answer : Accelerated stability testing under varying pH/temperature conditions, paired with LC-MS/MS and GC-MS, identifies degradation pathways. For hydrolytically sensitive analogs, monitoring the methanamine group’s oxidation to nitriles or imines is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.